The synthesis of methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate typically involves several key steps:
The molecular structure of methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate can be described as follows:
The structure can be represented using various chemical notations:
COC(=O)/C(=N\O)/C1=C(C=C(C=N1)C(F)(F)F)Cl
This indicates the specific connectivity of atoms within the molecule, highlighting functional groups that are crucial for its chemical behavior.
Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate can participate in several chemical reactions:
The mechanism of action for methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate largely depends on its application in biological systems:
Experimental studies are necessary to elucidate the precise molecular targets and pathways involved in its mechanism of action.
The physical and chemical properties of methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate include:
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications .
Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate has several potential applications:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2